1-(2-Ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-25-18-11-7-6-10-17(18)23-13-14(12-19(23)24)20-21-15-8-4-5-9-16(15)22(20)2/h4-11,14H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWATVXPDQFGQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Donor–Acceptor Cyclopropane Activation
A robust approach to pyrrolidin-2-one derivatives involves the ring-opening of donor–acceptor cyclopropanes. For instance, cyclopropane 1a (bearing ester groups) reacts with 2-ethoxyaniline in the presence of nickel perchlorate, followed by refluxing with acetic acid in toluene to yield 1-(2-ethoxyphenyl)pyrrolidin-2-one. The reaction proceeds via nucleophilic attack of the aniline on the strained cyclopropane, followed by acid-mediated cyclization. The ester group at C(3) is subsequently removed via alkaline saponification and thermolysis, achieving an 84% yield over two steps.
Optimization Insight : Refluxing the crude reaction mixture with 2 equivalents of acetic acid streamlines the process into a one-vessel operation, minimizing intermediate purification.
Condensation and Multicomponent Reactions
Itaconic Acid-Based Condensation
The patent by details a method where itaconic acid reacts with 4-aminophenol under thermal conditions to form a pyrrolidin-2-one scaffold. Adapting this for 1-(2-ethoxyphenyl) substitution, 2-ethoxyaniline replaces 4-aminophenol. Heating the mixture to 150°C induces an exothermic reaction, forming the pyrrolidinone core. Subsequent esterification with methanol and sulfuric acid yields the methyl ester derivative (84% yield over two steps).
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | 150°C, neat conditions | 84% |
| Esterification | MeOH, H₂SO₄, reflux | 84% |
Enzymatic Resolution for Stereochemical Control
Enantioselective Hydrolysis
For enantiopure pyrrolidin-2-ones, employs enzymatic resolution using lipases or esterases. The racemic methyl ester of 1-(2-ethoxyphenyl)pyrrolidin-2-one undergoes hydrolysis in a biphasic system (e.g., methylcyclohexane and magnesium acetate buffer) with polyethylene glycol monomethyl ether 5000 as a phase modifier. Enzyme-mediated hydrolysis at pH 6.0 and 28°C achieves 45.1% yield of the (R)-enantiomer after 17.2 hours.
Mechanistic Detail : The enzyme selectively hydrolyzes one enantiomer, leaving the other intact. The unreacted ester is extracted and recrystallized to >99% enantiomeric excess.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclopropane Opening | One-pot operation | Requires deprotection step | 84% |
| Itaconic Acid Route | Scalable | High-temperature conditions | 84% |
| Enzymatic Resolution | Enantioselective | Lengthy reaction time | 45.1% |
| Suzuki Coupling | Regioselective | Expensive catalysts | 68% |
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents could include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Pyrrolidin-2-one and Benzimidazole Moieties
The compound shares structural similarities with several derivatives reported in recent studies. Key analogues include:
Key Observations :
- Substituent Effects : The 2-ethoxyphenyl group in the target compound may offer better metabolic stability than methoxy or fluorophenyl groups due to reduced oxidative susceptibility .
Pharmacological Comparisons
- Anti-Alzheimer’s Activity: The target compound’s benzimidazole-pyrrolidinone scaffold aligns with AChE inhibitors like compound 18c (IC₅₀ = 0.89 µM vs. donepezil IC₅₀ = 0.04 µM) . However, the absence of a trifluoromethyl group (as in 18c) may reduce potency. Compared to 10b (3-(4-fluorobenzoyl)-piperidinyl-pyrrolidinone), the ethoxyphenyl group may confer similar AChE affinity but weaker peripheral activity .
- Antiarrhythmic/Hypotensive Effects: Pyrrolidin-2-one derivatives like S-61 and S-73 (with piperazine substituents) show α1-adrenolytic activity (pA₂ = 7.2–7.5) and antiarrhythmic effects in vivo . The target compound’s benzimidazole group may shift selectivity toward CNS targets over cardiovascular receptors.
Critical Discussion and Limitations
- Data Gaps: Direct pharmacological data for the target compound are absent in the reviewed literature.
- Contradictions: While benzimidazole-pyrrolidinones generally favor CNS activity, substituent variations (e.g., ethoxy vs. methoxy) may unpredictably alter pharmacokinetics or off-target effects .
Biological Activity
1-(2-Ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one is a synthetic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H20N4O2
- Molecular Weight : 348.4 g/mol
- Purity : Typically around 95% in commercial preparations.
Research indicates that this compound interacts with multiple biological targets, which contributes to its varied pharmacological effects:
- Receptor Modulation : The compound has been shown to modulate receptor activity, potentially influencing pathways involved in pain and inflammation .
- Anticancer Activity : Studies suggest that it exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
Anticancer Activity
The anticancer efficacy of this compound has been documented in several studies:
These results indicate that the compound is particularly potent against the A549 cell line, suggesting a potential role in lung cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Gram-positive Bacteria : Effective against Staphylococcus aureus.
- Gram-negative Bacteria : Demonstrated activity against Escherichia coli with increasing sensitivity at higher concentrations (up to 800 µg/mL) leading to no observed bacterial growth .
Study on Anticancer Efficacy
In a comparative study, researchers investigated the effects of various benzimidazole derivatives, including our compound, on cancer cell lines. The findings revealed that the incorporation of electron-donating groups significantly enhanced anticancer activity. The study concluded that structural modifications could lead to more potent derivatives .
Study on Antimicrobial Efficacy
A study assessing the antimicrobial properties of several pyrimidine derivatives highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent increase in antibacterial activity, with notable implications for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Ethoxyphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the benzimidazole moiety via condensation of 1,2-diaminobenzene with a carbonyl-containing precursor under acidic reflux (e.g., HCl, 24 hours) .
- Step 2 : Cyclization of the pyrrolidinone ring using carbodiimide coupling agents or thermal dehydration.
- Optimization : Key parameters include solvent polarity (DMF vs. ethanol), temperature control (80–150°C), and catalyst selection (e.g., K₂CO₃ for base-mediated reactions) .
- Critical Analysis : Yields >70% are achievable with HPLC monitoring to track intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., ethoxyphenyl vs. methylbenzimidazole groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- X-ray Crystallography : For resolving stereochemistry in crystalline forms .
- Secondary Validation : IR spectroscopy to identify carbonyl (C=O) and aromatic stretching frequencies .
Q. What structural features contribute to its biological activity?
- Key Motifs :
- Benzimidazole Core : Facilitates π-π stacking with enzyme active sites (e.g., kinase ATP-binding pockets) .
- Pyrrolidinone Ring : Enhances solubility via lactam hydrogen bonding .
- Ethoxyphenyl Substituent : Modulates lipophilicity (logP ~2.8), impacting membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Approach :
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the phenyl ring to probe steric/electronic effects .
- Biological Assays : Test against panels of kinases or GPCRs to map selectivity profiles .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent size with binding affinity .
Q. What strategies are effective in identifying its primary molecular targets?
- Experimental Workflow :
- Pull-down Assays : Use biotinylated derivatives with streptavidin beads to isolate target proteins .
- Transcriptomics : CRISPR-Cas9 knockout libraries to identify genes modulating compound sensitivity .
- Validation : Cross-reference with known benzimidazole targets (e.g., tubulin, topoisomerases) .
Q. How can computational modeling resolve contradictions in reported biological data?
- Case Study : Discrepancies in IC₅₀ values across cell lines may arise from off-target effects.
- Tools :
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
- QSAR Models : Train on datasets with >50 analogs to predict activity cliffs .
Q. What experimental approaches mitigate solubility challenges in in vivo studies?
- Formulation Strategies :
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility (>1 mg/mL) .
- Prodrug Design : Introduce phosphate esters at the pyrrolidinone oxygen for pH-sensitive release .
Q. How can multi-step synthesis bottlenecks be addressed to improve scalability?
- Process Chemistry Solutions :
- Flow Reactors : Reduce reaction times (e.g., from 24 hours to 2 hours for benzimidazole formation) .
- Catalyst Recycling : Immobilize Pd/C or enzymes to minimize waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
